Cas no 85-91-6 (Methyl N-methylanthranilate)

Methyl N-methylanthranilate structure
Methyl N-methylanthranilate structure
Product Name:Methyl N-methylanthranilate
N.o CAS:85-91-6
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD00017183
CID:34364
PubChem ID:6826
Update Time:2025-05-20

Methyl N-methylanthranilate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 2-(methylamino)benzoate
    • Methyl N-methylanthranilate
    • Dimethyl Anthranilate
    • Methyl 2-methylaminobenzoate
    • N-Methylanthranilic acid methyl ester~Methyl 2-methylaminobenzoate
    • 2,6-Dimethoxyphenol
    • N-Methylanthranilic Acid Methyl Ester
    • N-Methyl-2-aminobenzoic Acid Methyl Ester
    • Methyl N-Methyl-2-aminobenzoate
    • Methyl methylaminobenzoate
    • Methyl methanthranilate
    • Methyl methylanthranilate
    • Benzoic acid, 2-(methylamino)-, methyl ester
    • 2-Methylaminomethyl benzoate
    • Methyl N-methyl anthranilate
    • N-Methylanthranilic acid, methyl ester
    • Methyl o-(methylamino)benzoate
    • Methyl N-methyl-o-anthranilate
    • Methyl-N-methylanthranilate
    • 2-Methylaminobenzoic acid methyl ester
    • Anthranilic acid, N-methyl-, methy
    • Anthranilic acid, N-methyl-, methyl ester (6CI, 7CI, 8CI)
    • 2-(Methylamino)benzoic acid methyl ester
    • NSC 9406
    • MDL: MFCD00017183
    • Inchi: 1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3
    • Chave InChI: GVOWHGSUZUUUDR-UHFFFAOYSA-N
    • SMILES: O=C(C1C(NC)=CC=CC=1)OC
    • BRN: 607217

Propriedades Computadas

  • Massa Exacta: 165.07900
  • Massa monoisotópica: 165.078979
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 159
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 38.3
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 4
  • Peso Molecular: 165.19

Propriedades Experimentais

  • Cor/Forma: 为有荧光的无色至淡黄色液体。具橘子样香气并带花香
  • Densidade: 1.126 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 17-19 °C (lit.)
  • Ponto de ebulição: 255°C
  • Ponto de Flash: 华氏:235.4 °F
    摄氏:113 °C
  • Índice de Refracção: n20/D 1.579(lit.)
    n20/D 1.580
  • PH: 7-8 (H2O, 20℃)
  • Solubilidade: Miscible in all proportions with ethanol 96%, DMSO and diethyl ether.
  • PSA: 38.33000
  • LogP: 1.58790
  • Odor: ORANGE & MANDARIN-PEEL-LIKE ODOR
  • Índice de Refracção: INDEX OF REFRACTION: 1.5785-1.5810 (1.5800-1.5810) @ 20 °C
  • Solubilidade: 几不溶于甘油和水,微溶于丙二醇,溶于大多非挥发性油、挥发性油、矿物油、乙醇和苯甲酸苄酯。
  • FEMA: 2718 | METHYL N-METHYLANTHRANILATE

Methyl N-methylanthranilate Informações de segurança

  • Símbolo: GHS07
  • Pedir:警告
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:1
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S36-S36/37/39-S22
  • RTECS:CB3500000
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:储存于紧闭密封的容器中。 储存于阴凉、干燥、通风良好的区域,远离不相容的物质。冷藏库 (大约 4 C).
  • Frases de Risco:R36/37/38
  • TSCA:Yes

Methyl N-methylanthranilate Dados aduaneiros

  • CÓDIGO SH:2922499990
  • Dados aduaneiros:

    中国海关编码:

    2922499990

    概述:

    2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    P.进境动植物、动植物产品检疫
    Q.出境动植物、动植物产品检疫
    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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Methyl N-methylanthranilate Método de produção

Método de produção 1

Condições de reacção
1.1 overnight, rt
Referência
Synthesis and bioactivity evaluation of anthranilic diamide derivatives as green potential insecticides
Liu, Zhiqiang; et al, Progress in Environmental Science and Technology, 2011, 3, 105-108

Método de produção 2

Condições de reacção
Referência
Reactions of anthranilium salts with nucleophiles: adduct formation and rearrangement
Vander Meer, Robert K.; et al, Journal of Organic Chemistry, 1984, 49(18), 3373-7

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium perchlorate Solvents: Methanol ,  Acetonitrile ;  1 h, rt
Referência
Tunable Electrosynthesis of Anthranilic Acid Derivatives via a C-C Bond Cleavage of Isatins
Qian, Peng; et al, Journal of Organic Chemistry, 2021, 86(22), 16008-16015

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, 100 °C
1.2 Reagents: Water
Referência
Chemo- and Diastereoselective Acylfluorination of Nonactivated Olefins to Access Benzo[b]azepines
Liu, Xingfeng; et al, Organic Letters, 2023, 25(5), 726-731

Método de produção 5

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylacetamide ;  10 min, rt
1.2 16 h, 45 °C; 45 °C → rt
1.3 Reagents: Water ;  20 min, rt
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  3 h, reflux
Referência
Investigation into the stability and reactivity of the pentacyclic alkaloid dehydroevodiamine and the benz-analog thereof
Wehle, Sarah; et al, Tetrahedron, 2016, 72(20), 2535-2543

Método de produção 6

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  overnight, reflux
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  6 h, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referência
Scaffold Hopping of Natural Product Evodiamine: Discovery of a Novel Antitumor Scaffold with Excellent Potency against Colon Cancer
Wang, Lei; et al, Journal of Medicinal Chemistry, 2020, 63(2), 696-713

Método de produção 7

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referência
Scaffold Hopping of Natural Product Evodiamine: Discovery of a Novel Antitumor Scaffold with Excellent Potency against Colon Cancer
Wang, Lei; et al, Journal of Medicinal Chemistry, 2020, 63(2), 696-713

Método de produção 8

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  3 h, reflux
Referência
Investigation into the stability and reactivity of the pentacyclic alkaloid dehydroevodiamine and the benz-analog thereof
Wehle, Sarah; et al, Tetrahedron, 2016, 72(20), 2535-2543

Método de produção 9

Condições de reacção
1.1 Catalysts: Sulfuric acid ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Referência
Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluation
Cheng, Yih-Dih; et al, Organic & Biomolecular Chemistry, 2011, 9(20), 7113-7125

Método de produção 10

Condições de reacção
1.1 Reagents: Pyridine ,  Cupric acetate Solvents: 1,4-Dioxane ;  15 min, rt
1.2 rt; 4.5 h, reflux
Referência
Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2
Gonzalez, Israel; et al, Organic Letters, 2009, 11(8), 1677-1680

Método de produção 11

Condições de reacção
1.1 Reagents: Acetic acid ,  Zinc Solvents: 1,4-Dioxane ,  Water ;  5 h, 60 °C; 60 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  rt
Referência
The effect of hydrogen bond on Bronsted acid-catalyzed intramolecular hydroamination of unfunctionalized olefins
Li, Ting-Ting; et al, Tetrahedron, 2015, 71(38), 7003-7009

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 23 °C
1.2 Reagents: Sodium borohydride ;  2 - 12 h, 60 °C
Referência
Photocatalytic para-Selective C-H Functionalization of Anilines with Diazomalonates
Karmakar, Ujjwal; et al, Organic Letters, 2022, 24(33), 6137-6141

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Palladium diacetate ,  Potassium iodide Solvents: Dimethylformamide ;  13 h, 100 °C
Referência
Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates
Chen, Ming; et al, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  10 min, rt
1.2 Solvents: Dimethylformamide ;  30 min, rt; 1 h, rt; 7 h, 50 °C; 50 °C → rt
1.3 Reagents: Water
Referência
Design, synthesis, and evaluation of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives as antimicrobial agents
Ji, Qing-Gang; et al, Medicinal Chemistry Research, 2014, 23(5), 2169-2177

Método de produção 15

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Water ;  24 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
Referência
Rhodium(III)-Catalyzed Direct Cyanation of Aromatic C-H Bond to Form 2-(Alkylamino)benzonitriles Using N-Nitroso As Directing Group
Dong, Jiawei; et al, Journal of Organic Chemistry, 2015, 80(24), 12588-12593

Método de produção 16

Condições de reacção
Referência
Studies on lactam acetals. Part V. Use in N-, O- and S-alkylations and esterification
Singh, Jujhar; et al, Indian Journal of Chemistry, 1981, (7), 596-7

Método de produção 17

Condições de reacção
Referência
A novel oxamide rearrangement
Peet, Norton P.; et al, Journal of Heterocyclic Chemistry, 1980, 17(7), 1513-18

Método de produção 18

Condições de reacção
Referência
Beyond conventional routes, an unprecedented metal-free chemoselective synthesis of anthranilate esters via a multicomponent reaction (MCR) strategy
Sarkar, Satavisha; et al, Chemical Communications (Cambridge, 2015, 51(63), 12673-12676

Método de produção 19

Condições de reacção
Referência
A novel oxamide rearrangement
Peet, Norton P.; et al, Journal of Heterocyclic Chemistry, 1980, 17(7), 1513-18

Método de produção 20

Condições de reacção
1.1 Reagents: Sulfuric acid ;  reflux
2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  50 °C
Referência
Chemoselectivity for Alkene Cleavage by Palladium-Catalyzed Intramolecular Diazo Group Transfer from Azide to Alkene
Frost, Grant B. ; et al, Chemistry - A European Journal, 2019, 25(7), 1727-1732

Methyl N-methylanthranilate Raw materials

Methyl N-methylanthranilate Preparation Products

Methyl N-methylanthranilate Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:85-91-6)Methyl 2-(methylamino)benzoate
Número da Ordem:LE11404;LE3250
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:04
Preço ($):discuss personally
E- mail:18501500038@163.com
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:85-91-6)Methyl N-methylanthranilate
Número da Ordem:A841487
Estado das existências:in Stock
Quantidade:1kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:53
Preço ($):186.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85-91-6)Methyl 2-(methylamino)benzoate
LE11404;LE3250
Pureza:99%/99%
Quantidade:25KG,200KG,1000KG/25KG,200KG,1000KG
Preço ($):Inquérito/Inquérito
E- mail
Amadis Chemical Company Limited
(CAS:85-91-6)Methyl N-methylanthranilate
A841487
Pureza:99%
Quantidade:1kg
Preço ($):186.0
E- mail